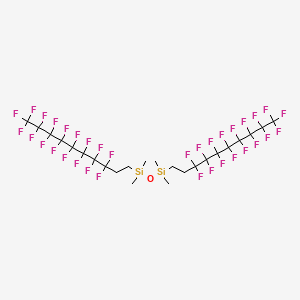

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C24H20F34OSi2 . This compound is characterized by its unique structure, which includes two heptadecafluoro-1,1,2,2-tetrahydrodecyl groups attached to a tetramethyldisiloxane backbone. It is commonly used as a surface-active agent and lubricant due to its excellent thermal and chemical stability .

准备方法

Synthetic Routes and Reaction Conditions

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane can be synthesized through the reaction of fluorinated compounds with silane compounds . A common method involves the reaction of heptadecafluorodecyltrimethoxysilane with tetramethyldisiloxane under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities .

化学反应分析

Types of Reactions

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the fluorinated groups are replaced by other functional groups.

Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other by-products.

Common Reagents and Conditions

Catalysts: Common catalysts used in the reactions of this compound include acids and bases, which facilitate the hydrolysis and substitution reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis can yield silanols, while substitution reactions can produce a variety of fluorinated derivatives .

科学研究应用

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane involves its ability to form a hydrophobic barrier on surfaces. This barrier reduces surface energy and prevents the adhesion of water and other polar substances . The compound’s fluorinated groups interact with non-polar surfaces, creating a stable and durable coating .

相似化合物的比较

Similar Compounds

(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)triethoxysilane: This compound has a similar structure but with triethoxysilane groups instead of tetramethyldisiloxane.

1H,1H,2H,2H-Perfluorodecyltrimethoxysilane: Another similar compound with trimethoxysilane groups and a shorter fluorinated chain.

Uniqueness

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane is unique due to its combination of high fluorine content and siloxane backbone, which provides exceptional thermal and chemical stability. This makes it particularly suitable for applications requiring long-lasting and durable coatings .

生物活性

1,3-Bis(heptadecafluoro-1,1,2,2-tetrahydrodecyl)tetramethyldisiloxane (CAS Number: 129498-18-6) is a fluorinated siloxane compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Structure

The molecular formula for this compound is C24H26F28OSi2. It features a complex structure with multiple fluorinated groups that contribute to its hydrophobic characteristics and stability in various environments.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 918.589 g/mol |

| Density | Approx. 1.407 g/mL |

| LogP | 12.429 |

| Refractive Index | 1.3419 |

These properties indicate that the compound is highly hydrophobic due to the presence of fluorinated chains, which significantly influence its biological interactions.

The biological activity of this compound primarily stems from its ability to modify surface properties of biological materials. Its hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting cellular processes.

Toxicological Studies

Research has indicated that compounds similar to this compound can exhibit varying degrees of toxicity depending on concentration and exposure duration. For instance:

- Cell Viability Assays: Studies using human cell lines have shown that at low concentrations, the compound does not significantly affect cell viability; however, higher concentrations lead to cytotoxic effects.

- In Vivo Studies: Animal models have demonstrated that prolonged exposure can result in organ toxicity and alterations in metabolic pathways.

Case Studies

Case Study 1: Surface Modification in Biomedical Applications

A study focused on the use of fluorinated siloxanes for creating hydrophobic surfaces on medical implants demonstrated that coatings made from similar compounds improved biocompatibility and reduced bacterial adhesion. The application of this compound in such coatings could enhance the longevity and effectiveness of implants by minimizing infection risks.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental persistence of fluorinated compounds found that this compound exhibited low biodegradability. This raises concerns about its accumulation in ecosystems and potential effects on wildlife.

Summary of Key Findings

- Hydrophobicity: The compound's high LogP value indicates significant hydrophobic characteristics which can be exploited in various applications.

- Biocompatibility: Preliminary studies suggest potential for use in medical devices due to enhanced surface properties.

- Toxicity Concerns: While beneficial in some applications, there are notable toxicity risks associated with higher concentrations.

Future Research Directions

Further studies are needed to explore:

- Long-term effects of exposure in both human and ecological contexts.

- Development of safer derivatives with reduced environmental impact.

- Mechanistic studies to fully understand interactions at the cellular level.

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl(dimethyl)silyl]oxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F34OSi2/c1-60(2,7-5-9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)59-61(3,4)8-6-10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVARJIFTROXOCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F34OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895665 |

Source

|

| Record name | 1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1026.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129498-18-6 |

Source

|

| Record name | 1,3-Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。